N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride
Description
N-[(1R,4R)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride is a cyclohexylamine-based acetamide derivative with a dimethylamino substituent on the acetamide group. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for pharmacological applications.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9;;/h8-9H,3-7,11H2,1-2H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQLETFKTKSITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1CCC(CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The synthesis of N-[(1R,4R)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride can be approached through several routes, with the key challenges being:
- Establishing the correct trans stereochemistry at the 1 and 4 positions
- Selective functionalization of one amino group while preserving the other
- Formation of the amide bond with the dimethylaminoacetic acid component
- Conversion to the dihydrochloride salt with appropriate purity
Retrosynthetic Analysis
The most straightforward retrosynthetic approach involves:
- Salt formation from the free base using hydrogen chloride
- Amide coupling between (1R,4R)-trans-1,4-cyclohexanediamine and 2-(dimethylamino)acetic acid or an activated derivative
- Preparation of stereochemically pure (1R,4R)-trans-1,4-cyclohexanediamine
Alternative routes may involve:
- Selective functionalization of a 4-aminocyclohexane precursor
- Reduction of a suitably protected nitro or azide precursor
- Stereochemical resolution of cis/trans isomeric mixtures
Detailed Synthetic Procedures
Preparation via trans-1,4-Cyclohexanediamine Precursor
This approach represents one of the most direct routes to the target compound.
Synthesis of trans-1,4-Cyclohexanediamine
Trans-1,4-cyclohexanediamine can be prepared through multiple routes, including:
- Reduction of 1,4-cyclohexanedione dioxime
- Resolution of commercial cis/trans-1,4-cyclohexanediamine mixtures
- Stereoselective hydrogenation of aromatic precursors
For example, a procedure adapted from available synthetic routes involves:
Step 1: Add 100g trans-1,4-cyclohexanediamine and appropriate base (e.g., pyridine) into dichloromethane.
Step 2: Perform selective mono-protection if necessary to differentiate the two amino groups.
Step 3: Proceed with amide coupling using the appropriate dimethylaminoacetic acid derivative.
This approach ensures the correct trans stereochemistry is maintained throughout the synthesis.
Amide Coupling with 2-(Dimethylamino)acetic Acid
The amide coupling step typically employs a carbodiimide coupling agent or an activated acid derivative:
Step 1: Prepare 2-(dimethylamino)acetic acid or its activated form (acid chloride, anhydride, or activated ester).
Step 2: Combine with the mono-protected trans-1,4-cyclohexanediamine under appropriate conditions.
Step 3: Deprotect the remaining amino group if necessary.
The dimethylaminoacetic acid component can be prepared from readily available precursors such as 2-chloroacetic acid and dimethylamine. Alternatively, the coupling step may employ 2-(dimethylamino)acetyl chloride, which can be synthesized from the acid using thionyl chloride or oxalyl chloride.
Alternative Route via Cyclohexanone Derivative
This approach utilizes a different strategy for establishing the correct stereochemistry:
Reductive Amination Approach
Step 1: Prepare 4-aminocyclohexanone or its protected derivative.
Step 2: Perform reductive amination with appropriate amine and reducing agent to establish the trans stereochemistry.
Step 3: Couple the resulting trans-aminocyclohexylamine with 2-(dimethylamino)acetic acid.
This method takes advantage of the preferential equatorial attack during the reduction step to establish the desired trans stereochemistry.
N,N-Dimethylacetamide Derivative Preparation
The synthesis of the 2-(dimethylamino)acetamide component typically involves the preparation of N,N-dimethylacetamide derivatives, which can be prepared through several routes:
Direct reaction of dimethylamine with acetyl chloride:
In a reaction vessel, dimethylamine (1.1 mol) is treated with acetyl chloride (1 mol) in the presence of an appropriate base at controlled temperature (typically -5 to 5°C) to yield N,N-dimethylacetamide.Chloroacetamide approach:
Dimethylamine is introduced into a mixed solution of alkali metal salt and chlorinated hydrocarbon solvent, followed by reaction with chloroacetyl chloride to obtain N,N-dimethylchloroacetamide.
Table 1: Comparison of Different Approaches for Dimethylaminoacetamide Preparation
| Method | Starting Materials | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct amidation | Dimethylamine, acetyl chloride | -5 to 5°C, base | 90-98% | High yield, simple procedure | Exothermic reaction, requires cooling |
| Chloroacetyl route | Dimethylamine, chloroacetyl chloride | -15 to 5°C, pH 5-8 | 87-92% | Good purity (>99%), selective | Requires pH control |
| Orthoformate method | 3-(N,N-dimethylamino)propyl chloride, orthoformate | Reflux, benzene/cyclohexane | 71-76% | Alternative approach for specialized derivatives | More complex, uses less green solvents |
Salt Formation and Purification
The final step involves conversion to the dihydrochloride salt:
Step 1: Dissolve the free base of N-[(1R*,4R*)-4-aminocyclohexyl]-2-(dimethylamino)acetamide in an appropriate solvent (ethanol, isopropanol, or ethyl acetate).
Step 2: Add hydrogen chloride (as gas or solution, typically 3-5 equivalents) at controlled temperature (30-60°C).
Step 3: Cool the reaction mixture to induce crystallization of the dihydrochloride salt.
Step 4: Isolate by filtration and purify through recrystallization from an appropriate solvent system.
This procedure is analogous to the deprotection salify process described for similar compounds, where the salt formation occurs in ethers or esters under acidic conditions. The dihydrochloride salt formation often provides advantages in terms of crystallinity, stability, and water solubility compared to the free base.
Enzymatic and Chemoenzymatic Approaches
Transaminase-Mediated Synthesis
An emerging approach for obtaining stereochemically pure (1R,4R)-aminocyclohexyl derivatives utilizes transaminase enzymes:
Step 1: Prepare a suitable 4-substituted cyclohexanone precursor.
Step 2: Perform enzymatic transamination using an (R)-selective transaminase with an appropriate amine donor.
Step 3: Further functionalize to introduce the dimethylaminoacetamide moiety.
This enzymatic approach offers advantages in terms of stereoselectivity and environmentally friendly conditions.
Optimization and Analytical Considerations
Critical Parameters for Optimization
Several factors affect the yield and purity of the final product:
Table 2: Critical Parameters for Process Optimization
| Parameter | Optimal Range | Impact on Process |
|---|---|---|
| Temperature | 0-5°C (coupling), 30-60°C (salt formation) | Controls selectivity and minimizes side reactions |
| Solvent | Dichloromethane (coupling), ethyl acetate (salt formation) | Affects solubility and crystallization |
| pH | 5-8 (for certain steps) | Critical for selectivity in amino group functionalization |
| Reaction time | 1-6 hours (varies by step) | Balances conversion vs. potential degradation |
| Reagent equivalents | Acid chloride: 1.0-1.2 eq, HCl: 3.0-5.0 eq | Optimizes yield while minimizing excess reagents |
Analytical Methods for Structure Confirmation
The structure and purity of N-[(1R,4R)-4-aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride can be confirmed through:
- NMR spectroscopy (¹H and ¹³C)
- HPLC analysis
- Mass spectrometry
- Elemental analysis
- X-ray crystallography (for absolute confirmation of stereochemistry)
Expected spectroscopic data for related compounds include:
Challenges and Technical Considerations
Stereochemical Control
Maintaining the trans (1R,4R) configuration throughout the synthesis presents a significant challenge. Approaches to ensure stereochemical purity include:
- Starting with stereochemically pure trans-1,4-cyclohexanediamine
- Using stereoselective reduction techniques
- Employing resolution methods if necessary
- Implementing enzymatic approaches for stereoselective transformations
Selective Functionalization
When starting with trans-1,4-cyclohexanediamine, selectively functionalizing only one amino group while preserving the other requires careful control of reaction conditions and potentially the use of protecting groups.
Scale-Up Considerations
For larger-scale preparation, additional factors must be addressed:
- Heat management during exothermic steps
- Solvent selection for environmental and safety concerns
- Crystallization protocols for consistent salt formation
- Process economics and reagent selection
Chemical Reactions Analysis
Types of Reactions
N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic or anesthetic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Substituent Effects: Phenoxy vs. Alkylamino Groups: Phenoxy-substituted analogs (e.g., ISRIB-A13, ISRIB-A14) exhibit stronger eIF2B antagonism due to aromatic stacking interactions, whereas alkylamino groups (e.g., dimethylamino in the target compound) may prioritize solubility over binding affinity . Chlorophenoxy vs.
Salt Forms :
- Dihydrochloride vs. Trifluoroacetate : The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to trifluoroacetate salts (e.g., ISRIB precursors), which may generate toxic byproducts in vivo .
Stereochemistry :
- The 1R,4R configuration in the target compound contrasts with the1s,4s isomer (), which may exhibit divergent binding modes due to spatial orientation differences in the cyclohexyl ring .
Synthetic Routes: The target compound’s synthesis likely parallels methods for similar acetamides, involving carbodiimide-mediated coupling (e.g., EDC/HOBt) of 2-(dimethylamino)acetic acid with (1R,4R)-4-aminocyclohexylamine, followed by HCl salt formation .
Biological Activity
N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride, commonly referred to as this compound, is a chemical entity with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H23Cl2N3O
- Molecular Weight : 272.215 g/mol
- CAS Number : 1286273-84-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been studied for its potential to inhibit certain enzyme activities and modulate receptor functions, leading to various physiological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which may have implications in therapeutic applications.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to pain and inflammation.
- Anticancer Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines.
Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability in treated HepG2 (liver cancer) cells, with an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HepG2 | 5.0 | Significant inhibition |
| MDA-MB-231 | 7.5 | Moderate inhibition |
Enzyme Inhibition Studies
In vitro assays demonstrated that the compound effectively inhibits specific enzymes related to cellular metabolism. For example, it showed a notable inhibitory effect on histone deacetylases (HDACs), which are crucial in cancer biology.
| Enzyme Target | IC50 (nM) |
|---|---|
| HDAC1 | 150 |
| HDAC3 | 95 |
Applications in Medicine
Due to its biological activities, this compound is being explored for:
- Analgesic Properties : Potential use in pain management therapies.
- Anticancer Treatments : Investigated for its ability to inhibit tumor growth.
Q & A
Q. How to model molecular interactions using computational chemistry?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized with DFT at the B3LYP/6-31G* level) against target proteins (e.g., eIF2B). Analyze binding poses for hydrogen bonds between the acetamide carbonyl and Arg residues, and hydrophobic interactions with the cyclohexyl group. Validate with MD simulations (100 ns) to assess stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
